

Technical Guide: Physicochemical Properties of 5-Ethyl-2-methyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Ethyl-2-methyloctane

Cat. No.: B3275089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of the branched alkane, **5-Ethyl-2-methyloctane**. It includes its molecular formula and weight, supported by a logical derivation and standard experimental protocols for characterization.

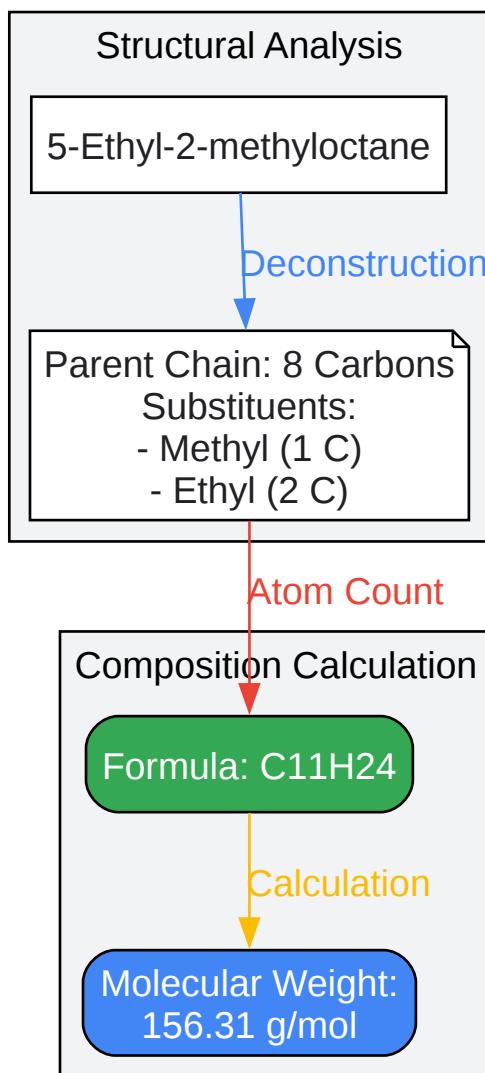
Core Molecular Data

The fundamental properties of **5-Ethyl-2-methyloctane** are derived from its molecular structure. As a saturated acyclic hydrocarbon, its characteristics are foundational to its behavior in chemical systems.

Property	Value	Source
Chemical Formula	C11H24	[1] [2] [3] [4]
Molecular Weight	156.31 g/mol	[1] [4] [5] [6] [7]
Exact Mass	156.187800766 Da	[4] [5]
CAS Number	62016-18-6	[1] [2] [3]

Structural Derivation and Verification

The molecular formula and weight are determined directly from the compound's IUPAC name, which defines its structure.


2.1. IUPAC Name Deconstruction The name "**5-Ethyl-2-methyloctane**" systematically describes the molecule's structure:

- Octane: The parent chain is an eight-carbon alkane.
- 2-methyl: A single-carbon methyl group (-CH₃) is attached to the second carbon of the octane chain.
- 5-ethyl: A two-carbon ethyl group (-CH₂CH₃) is attached to the fifth carbon of the octane chain.

This systematic naming ensures a unique and unambiguous structure, from which the precise count of atoms can be determined, leading to the chemical formula C₁₁H₂₄.[\[1\]](#)

2.2. Molecular Weight Calculation The molecular weight is the sum of the atomic weights of its constituent atoms:

- Carbon (C): 11 atoms \times ~12.011 g/mol = 132.121 g/mol
- Hydrogen (H): 24 atoms \times ~1.008 g/mol = 24.192 g/mol
- Total Molecular Weight: ~156.313 g/mol

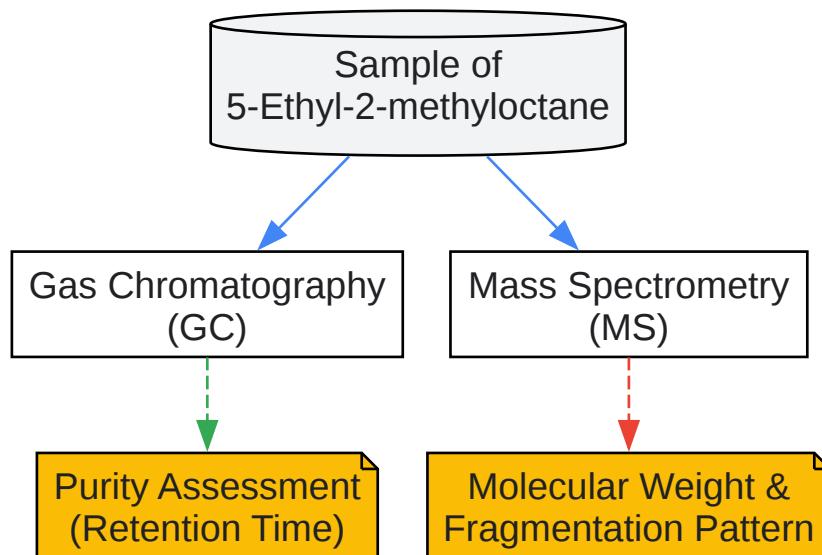
[Click to download full resolution via product page](#)

Caption: Derivation of molecular formula and weight from IUPAC nomenclature.

Experimental Protocols for Characterization

While **5-Ethyl-2-methyloctane** is not a therapeutic agent and thus lacks associated signaling pathways, its identity and purity are confirmed using standard analytical chemistry protocols. These methods are crucial for any research application.

3.1. Mass Spectrometry (MS)


- Objective: To determine the molecular weight and fragmentation pattern of the compound.

- Methodology:
 - Sample Introduction: The compound is vaporized and introduced into the ion source of a mass spectrometer.
 - Ionization: Electron Ionization (EI) is a common method for such molecules. The sample is bombarded with a high-energy electron beam (~70 eV), causing the molecule to lose an electron and form a molecular ion ($M^{+\bullet}$).
 - Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged species.
 - Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - Detection: A detector records the abundance of each ion.
- Expected Result: The resulting mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (~156.19 m/z) and a pattern of fragment ions that can be used to confirm the branching structure. Data for **5-Ethyl-2-methyloctane** is available in the NIST WebBook.[\[2\]](#)[\[3\]](#)

3.2. Gas Chromatography (GC)

- Objective: To assess the purity of the sample and determine its retention time for identification purposes.
- Methodology:
 - Injection: A small, vaporized sample is injected into the GC system.
 - Separation: The sample is carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.
 - Detection: A detector (e.g., Flame Ionization Detector - FID) at the end of the column registers the compound as it elutes.

- Expected Result: A pure sample will yield a single, sharp peak at a characteristic retention time under specific GC conditions (e.g., column type, temperature program). This technique is often coupled with Mass Spectrometry (GC-MS) for definitive identification.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethyl-2-methyloctane | 62016-18-6 | Benchchem [benchchem.com]
- 2. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 3. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 4. 5-Ethyl-2-methyloctane | C11H24 | CID 537332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5S)-5-ethyl-2-methyloctane | C11H24 | CID 143563308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5-Ethyl-2-Methyl-Octane | CAS No- 62016-18-6 | NA [chemicea.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Ethyl-2-methyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3275089#molecular-weight-and-formula-of-5-ethyl-2-methyloctane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com